molecular formula C29H25ClN2O4S B021998 (6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 64308-63-0

(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B021998
CAS No.: 64308-63-0
M. Wt: 533 g/mol
InChI Key: BCMPVBNNIHFSLU-UFHPHHKVSA-N
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Description

(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C29H25ClN2O4S and its molecular weight is 533 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

One application in scientific research is the synthesis of various derivatives of this compound. For example, a study describes the preparation of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate by hydrolyzing 7-amino cephalosporanic acid (7-ACA), protecting the amino group, and following esterification, achieving a yield of 84.6% (Deng, 2007). Another study details the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester from 6-APA by a series of reactions, yielding about 30% (Yuan, 2007).

Applications in ADEPT Approaches

The compound's derivatives have applications in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). For instance, 5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid-3-[[[(4’’-nitrophenoxy)carbonyl]oxy]-methyl]-8-oxo-7-[(2-thienyloxoacetyl)amino]-diphenylmethyl ester-5-dioxide, a new cephalosporin derivative, was synthesized for use as a carrier for a range of drugs with an amino group. This includes the synthesis of primaquine prodrug for antimalarial applications (Blau et al., 2008).

Antibacterial Activity

Several studies focus on the antibacterial activities of derivatives. For example, a new isooxacephem derivative was synthesized and exhibited notable biological activities against various pathogenic microorganisms, such as Staphylococcus aureus and Escherichia coli (Hakimelahi et al., 1996). Another study synthesized 2-oxaisocephems with a thio-substituted methyl group and found potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).

Pseudopolymorphism and Phase Stability

Research into pseudopolymorphism and phase stability of derivatives is also a significant application. A study isolated different crystal forms of a derivative and examined their relationships with water content, providing insights into the compound's phase transitions and stability (Ashizawa et al., 1989).

Mechanism of Action

GCLH, also known as 7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester or (6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a complex compound with a significant role in the synthesis of various beta-lactam antibiotics .

Mode of Action

GCLH, like other beta-lactam antibiotics, works by inhibiting the enzymes involved in the final steps of bacterial cell wall synthesis. It binds to the active sites of these enzymes, preventing them from cross-linking the peptidoglycan chains that give the cell wall its structural integrity. This results in a weakened cell wall, leading to osmotic instability and ultimately, bacterial cell death .

Pharmacokinetics

It is likely metabolized in the liver and excreted through the kidneys .

Action Environment

The efficacy and stability of GCLH can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can degrade GCLH, reducing its effectiveness. Additionally, factors such as pH and temperature can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester are not fully understood. It is known that this compound interacts with various enzymes and proteins during its synthesis. For instance, it is synthesized from penicillin G potassium salt, which reacts with 4-methoxybenzyl chloride . The nature of these interactions is complex and involves several steps, including oxidation, treatment with 2-mercaptobenzothiazole and phenylsulfinic acid, chlorination, and ring-closing .

Cellular Effects

The cellular effects of 7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester are primarily related to its role as an intermediate in the synthesis of beta-lactam antibiotics. These antibiotics are known to inhibit bacterial cell wall synthesis, leading to cell death

Molecular Mechanism

It is known to be involved in the synthesis of beta-lactam antibiotics, which exert their effects by binding to penicillin-binding proteins (PBPs) and inhibiting the final step of peptidoglycan synthesis in bacterial cell walls . This results in cell lysis and death .

Metabolic Pathways

It is known that the compound is synthesized from penicillin G potassium salt through a series of reactions

Properties

IUPAC Name

benzhydryl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPVBNNIHFSLU-UFHPHHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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